molecular formula C10H12N2O3 B11106725 6-Hydroxy-1-(2-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

6-Hydroxy-1-(2-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11106725
M. Wt: 208.21 g/mol
InChI Key: NLTJXLAEWGZNOT-UHFFFAOYSA-N
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Description

6-Hydroxy-1-(2-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxy, hydroxypropyl, methyl, oxo, and carbonitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(2-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate aldehydes and ketones with nitriles under basic conditions, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(2-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The hydroxy and hydroxypropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

6-Hydroxy-1-(2-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(2-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 6-Hydroxy-1-(2-hydroxypropyl)-4-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 6-Hydroxy-1-(2-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

6-Hydroxy-1-(2-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and hydroxypropyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxopyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2O3/c1-6-3-9(14)12(5-7(2)13)10(15)8(6)4-11/h3,7,13,15H,5H2,1-2H3

InChI Key

NLTJXLAEWGZNOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1C#N)O)CC(C)O

Origin of Product

United States

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